Methyl 2-[(4-nitrophenyl)amino]propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-nitroanilino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-7(10(13)16-2)11-8-3-5-9(6-4-8)12(14)15/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJIPLQGUWDKSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 4 Nitrophenyl Amino Propanoate and Analogues
Stereoselective Synthesis Approaches to Methyl 2-[(4-nitrophenyl)amino]propanoate
Achieving high enantiopurity is critical for the application of chiral molecules in pharmacology. The following sections explore methodologies designed to control the stereochemistry at the α-carbon of this compound and its analogues.
Asymmetric Catalysis in C-N Bond Formation for Chiral α-Amino Esters
The direct asymmetric formation of the C-N bond is a powerful strategy for synthesizing chiral α-amino esters. This approach often involves the use of transition metal catalysts paired with chiral ligands to create a stereochemically biased environment for the reaction.
Recent advancements have focused on the enantioselective coupling of amines with various electrophiles. For instance, chiral copper/diamine complexes have been shown to catalyze the C-N bond formation between primary amides and racemic electrophiles, yielding chiral secondary amides with high enantiopurity (up to 95% ee). frontiersin.org Similarly, iron-catalyzed asymmetric reductive cross-coupling of ketimines with alkyl halides has emerged as an efficient method for producing enantioenriched α-tertiary amino esters. acs.org This method uses a commercially available iron(II) triflate catalyst with a chiral bisoxazoline-phosphine (NPN) ligand, demonstrating broad substrate scope and high enantioselectivities. acs.org
Another significant area is the α-functionalization of amines through chiral carbonyl catalysis, which mimics biological pathways. chinesechemsoc.org Chiral aldehyde catalysts, including those derived from BINOL or pyridoxal, have been successfully used for the asymmetric α-alkylation and Mannich reactions of amino esters. chinesechemsoc.orgnih.gov These organocatalytic systems provide a metal-free alternative for constructing chiral C-N bonds. nih.gov
Table 1: Examples of Asymmetric Catalysis for α-Amino Ester Synthesis
| Catalyst System | Reaction Type | Substrates | Product Type | Enantioselectivity (ee) |
|---|---|---|---|---|
| Iron(II) triflate / Chiral NPN ligand | Asymmetric Reductive Cross-Coupling | α-Imino ester, Alkyl iodides | α-Tertiary amino esters | Excellent (e.g., 82% ee) acs.org |
| Chiral Aldehyde / Palladium | Asymmetric α-Allylation | Amino acid esters, Alkynes | α,α-Disubstituted α-amino acid esters | 84-97% nih.gov |
| Copper / Chiral Diamine Complex | Enantioselective C-N Coupling | Primary amides, Racemic electrophiles | Chiral secondary amides | Up to 95% frontiersin.org |
Chiral Auxiliary-Mediated Strategies for Enantiopure this compound
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. wikipedia.org This strategy is a robust and well-established method for producing enantiopure compounds. numberanalytics.com
In the synthesis of α-amino acids, a chiral auxiliary can be attached to a glycine (B1666218) equivalent, which is then alkylated. The steric hindrance and electronic properties of the auxiliary guide the incoming electrophile to one face of the molecule, resulting in a specific stereoisomer. numberanalytics.com Various auxiliaries have been developed, derived from readily available chiral molecules like camphor, amino acids, and pseudoephedrine. numberanalytics.comresearchgate.net
For example, pseudoephedrine has been effectively used as a chiral auxiliary for the synthesis of enantiomerically pure β-amino esters through diastereoselective conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides. researchgate.net Similarly, oxazolidinones and camphorsultams are widely used auxiliaries that provide high levels of stereocontrol in alkylation and aldol (B89426) reactions. wikipedia.org The alkylation of chiral glycine derivatives using axially chiral BINOL as an auxiliary has also been reported to produce enantiomerically pure α-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org
Biocatalytic Approaches to N-Substituted α-Amino Esters via Reductive Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly imine reductases (IREDs) and reductive aminases (RedAms), can catalyze the asymmetric reductive amination of α-keto esters to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. nih.govresearchgate.net
This approach involves the direct reductive coupling of an α-keto ester (such as methyl pyruvate) with an amine (like 4-nitroaniline). nih.gov The enzyme facilitates the formation of an imine intermediate, which is then stereoselectively reduced to the corresponding chiral amine. Researchers have developed large, sequence-diverse panels of IREDs from metagenomic sources, enabling the screening for enzymes with high activity and selectivity for a wide range of substrates, including structurally demanding ketones and amines. nih.govacs.org
The scalability of this biocatalytic system has been demonstrated through numerous preparative-scale transformations, highlighting its potential for industrial application. nih.gov Furthermore, enzyme-catalyzed reductive amination is a key process in biochemistry for the synthesis of amino acids like glutamate (B1630785) from α-ketoglutarate. wikipedia.orgnih.gov
Table 2: Biocatalytic Reductive Amination for Chiral Amine Synthesis
| Enzyme Class | Reaction Type | Substrates | Product | Key Advantages |
|---|---|---|---|---|
| Imine Reductases (IREDs) | Asymmetric Reductive Amination | α-Ketoesters, Amines | N-Substituted α-amino esters | High conversion, Excellent enantioselectivity, Mild conditions nih.gov |
| Reductive Aminases (RedAms) | N-Alkylation | Primary Alcohols/Carboxylic Acids, Amines | N-Alkylated amines | One-pot cascade reactions acs.org |
Stereocontrolled Reduction of α-Imino Esters or α-Nitro/Oxime Esters
An alternative stereoselective strategy involves the reduction of a prochiral precursor, such as an α-imino, α-nitro, or α-oxime ester. The stereochemistry is controlled either by a chiral reducing agent or by a chiral group attached to the substrate.
Reduction of α-Imino Esters: The direct reduction of α-imino esters is one of the most straightforward methods for preparing α-amino esters. nih.govbeilstein-journals.org Asymmetric hydrogenation using transition metal catalysts (e.g., Iridium or Nickel) with chiral ligands has proven highly effective for the reduction of N-aryl α-imino esters, yielding chiral α-aryl glycines in high yields and enantioselectivities (up to 98% ee). acs.org Another approach involves the synthesis of chiral N-phosphinyl α-imino esters, which can be reduced with reagents like L-selectride to give the corresponding α-amino esters with excellent chemical yields (88–98%) and high diastereoselectivities (up to 99:1). beilstein-journals.orgbeilstein-journals.org The chiral phosphinyl auxiliary can then be easily removed under acidic conditions. beilstein-journals.orgbeilstein-journals.org
Reduction of α-Nitro/Oxime Esters: α-Nitro and α-oxime esters serve as valuable intermediates for the synthesis of α-amino esters. researchgate.netpasteur.fr These intermediates can be prepared through various routes, including condensation reactions with α-nitroacetates or cycloadditions. researchgate.netbeilstein-journals.org The subsequent reduction of the nitro or oxime group to an amine is a key step. For example, ethyl 3-aryl-2-nitroacrylates can be reduced using sodium borohydride (B1222165) followed by zinc/HCl to yield α-amino esters. researchgate.net The reduction of α-oxime esters is another viable route to α-amino esters. pasteur.fr
Classical and Emerging Synthetic Routes for this compound
Beyond highly specialized stereoselective methods, other effective synthetic strategies are employed to construct the target molecule.
Amidation and Reductive Amination Strategies Utilizing 4-nitroaniline (B120555) Derivatives
Reductive amination is a versatile and widely used method for forming C-N bonds, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org In the context of synthesizing this compound, this would typically involve the reaction of methyl pyruvate (B1213749) with 4-nitroaniline.
The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an N-(4-nitrophenyl) α-imino ester intermediate. This imine is then reduced to the final product. A variety of reducing agents can be employed, from catalytic hydrogenation over palladium or platinum to hydride reagents like sodium cyanoborohydride and sodium triacetoxyborohydride. wikipedia.orgfrontiersin.org One-pot procedures where the carbonyl compound, amine, and reducing agent are combined are common and efficient. frontiersin.org
Amidation strategies can also be employed, though they are more indirect. This might involve creating the C-N bond first, for example, by reacting an α-halo ester like methyl 2-bromopropanoate (B1255678) with 4-nitroaniline. This nucleophilic substitution reaction forms the desired product directly. Another amidation approach involves the coupling of an α-amino acid with a reactive derivative of 4-nitroaniline, though this is less common for this specific target. nih.gov
Esterification of N-(4-nitrophenyl)alanine Derivatives
The final step in the synthesis of this compound often involves the esterification of its corresponding carboxylic acid precursor, N-(4-nitrophenyl)alanine. Several methods are available for this transformation, ranging from classical acid-catalyzed reactions to more modern approaches.
One of the most established methods is the Fischer-Speier esterification . This reaction typically involves heating the amino acid in methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The equilibrium-driven nature of this reaction often requires the continuous removal of water to achieve high yields. nih.govpearson.commdpi.com A patented method for preparing amino acid esters describes dispersing the amino acid in methanol with sulfuric acid and heating the mixture. To drive the reaction to completion, methanol is continuously added while an almost equal amount is distilled off, achieving yields of over 98% for L-phenylalanine methyl ester. google.com However, the zwitterionic nature of amino acids can complicate this process, sometimes leading to lower yields or the need for N-protection. nih.govmdpi.com
A milder and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol at room temperature. This approach has been successfully applied to a wide range of natural, aromatic, and aliphatic amino acids, affording the corresponding methyl ester hydrochlorides in good to excellent yields. nih.gov The reaction proceeds under neutral conditions, avoiding the harshness of strong mineral acids. nih.gov
Microwave-assisted esterification has emerged as a green and efficient alternative. For instance, the esterification of N-acetyl-L-phenylalanine, a closely related derivative, has been significantly accelerated using microwave irradiation in combination with modified Mukaiyama's reagents. mdpi.comresearchgate.netnih.gov This technique not only reduces reaction times from hours to minutes but can also enhance yields. When N-acetyl-L-phenylalanine was esterified with methanol using 2-chloro-1-methylpyridinium (B1202621) iodide under microwave irradiation at 80 °C, a 77% yield was achieved in just 15 minutes. mdpi.comnih.gov The use of excess alcohol as both the solvent and reagent eliminates the need for other potentially toxic organic solvents. mdpi.comresearchgate.netnih.gov
Another approach involves the use of N-protected amino acids. N-hydroxysuccinimide esters of N-protected amino acids can be smoothly converted to their corresponding methyl esters by reacting them with methanol in the presence of 4-(dimethylamino)pyridine (DMAP). core.ac.uk This method is advantageous as it proceeds under mild conditions at room temperature. core.ac.uk
The following table summarizes various esterification methods applicable to N-aryl amino acids.
| Method | Reagents and Conditions | Advantages | Disadvantages | Reference(s) |
| Fischer-Speier Esterification | Methanol, Sulfuric Acid, Heat | High yields with continuous water removal | Harsh conditions, potential for side reactions | nih.govpearson.commdpi.comgoogle.com |
| TMSCl Method | Methanol, Trimethylchlorosilane, Room Temp. | Mild conditions, good to excellent yields | --- | nih.gov |
| Microwave-Assisted (Mukaiyama) | Methanol, Modified Mukaiyama's Reagent, Microwave | Rapid reaction times, high yields, greener | Requires specific reagents | mdpi.comresearchgate.netnih.gov |
| N-Hydroxysuccinimide Ester Method | N-hydroxysuccinimide ester, Methanol, DMAP | Mild conditions, suitable for protected amino acids | Requires pre-formed active ester | core.ac.uk |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound and its precursors, to minimize environmental impact and enhance safety and efficiency.
A significant green approach is the utilization of biocatalysis . The precursor, L-4-nitrophenylalanine, can be synthesized from glucose in E. coli through a de novo biosynthetic pathway. researchgate.net This method avoids the use of hazardous nitrating agents like concentrated sulfuric and nitric acids, which are common in traditional chemical synthesis. researchgate.net Furthermore, transaminase enzymes offer an environmentally attractive route for the asymmetric synthesis of chiral amines and amino acids. nih.govnih.govrsc.org These enzymes can convert a prochiral ketone into a chiral amine with high enantioselectivity, using an amino donor in aqueous media under mild conditions. nih.govrsc.org For instance, transaminases have been successfully used for the synthesis of various 1-phenylpropan-2-amine derivatives. nih.govrsc.org Chemo-enzymatic methods have also been developed, where a chemical synthesis produces a mix of anomers, and an enzyme is then used for the selective removal of the unwanted anomer. mdpi.com
Microwave-assisted synthesis , as discussed in the previous section, is another cornerstone of green chemistry. It significantly reduces energy consumption and reaction times. nih.govresearchgate.net The esterification of N-acetyl-L-phenylalanine, for example, is more efficient under microwave irradiation compared to conventional heating. mdpi.comresearchgate.net The use of N-fluorobenzenesulfonimide as a catalyst in microwave-assisted esterification of various carboxylic acids also represents a greener, metal-free approach. mdpi.com
The choice of solvents and catalysts is also critical. The use of excess methanol as both a reagent and a solvent in esterification reactions eliminates the need for other organic solvents like dichloromethane. mdpi.comresearchgate.netnih.gov The development of ionic liquid-type Mukaiyama's reagents also contributes to a greener process by replacing conventional toxic tertiary amines. mdpi.comresearchgate.net
The following table highlights some green chemistry approaches relevant to the synthesis of the target compound.
| Green Chemistry Principle | Application in Synthesis | Specific Example | Reference(s) |
| Biocatalysis | Synthesis of precursor | De novo biosynthesis of L-4-nitrophenylalanine from glucose in E. coli. | researchgate.net |
| Biocatalysis | Asymmetric synthesis | Transaminase-mediated synthesis of chiral amines from prochiral ketones. | nih.govnih.govrsc.org |
| Alternative Energy Sources | Esterification | Microwave-assisted synthesis to reduce reaction time and energy. | mdpi.comresearchgate.netnih.govresearchgate.net |
| Safer Solvents and Reagents | Esterification | Using excess methanol as both solvent and reagent. | mdpi.comresearchgate.netnih.gov |
| Catalysis | Esterification | Use of a metal-free catalyst like N-fluorobenzenesulfonimide. | mdpi.com |
Precursor Selection and Derivatization Strategies for this compound
The properties and chirality of the final product are largely determined by the selection of starting materials and the strategies used for their derivatization.
The most direct precursor for this compound is N-(4-nitrophenyl)alanine. This is typically synthesized from L-phenylalanine through electrophilic aromatic substitution. The nitration is commonly achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. researchgate.netprepchem.com A Chinese patent describes a continuous flow method using a coil reactor to improve safety and efficiency, with yields reaching up to 80.9%. google.com
However, the propanoate backbone can be constructed from more fundamental and diverse starting materials. One patented method demonstrates the synthesis of a related compound, 2-(2',6'-dimethylphenyl amino)methyl propionate, starting from L-lactic acid . google.com In this multi-step synthesis, L-lactic acid is first esterified with methanol to yield L-methyl lactate. This is followed by a series of reactions including sulfonation, chlorination, desulfonation, and finally reaction with a Grignard reagent to introduce the aryl group. google.com This strategy showcases how the three-carbon propanoate structure can be derived from a readily available chiral building block like lactic acid.
Another versatile approach is the amidomalonate synthesis . This method starts with diethyl acetamidomalonate, which is deprotonated and then alkylated with a suitable electrophile. For the synthesis of a phenylalanine derivative, the alkylating agent would be benzyl (B1604629) bromide. Subsequent hydrolysis and decarboxylation yield the desired amino acid. This method is highly adaptable for creating a variety of α-amino acids.
The Hell-Volhard-Zelinskii reaction provides another route, starting from a carboxylic acid such as 3-phenylpropanoic acid. This acid is first α-brominated, and the resulting α-bromo acid is then displaced with ammonia (B1221849) to form the amino acid.
The following table outlines different starting materials for the propanoate backbone.
| Starting Material | Synthetic Strategy | Resulting Intermediate/Product |
| L-Phenylalanine | Nitration | N-(4-nitrophenyl)alanine |
| L-Lactic Acid | Esterification, Sulfonation, Chlorination, etc. | Methyl 2-aminopropanoate derivative |
| Diethyl acetamidomalonate | Alkylation with benzyl bromide, hydrolysis, decarboxylation | Phenylalanine |
| 3-Phenylpropanoic acid | α-Bromination, Amination | Phenylalanine |
The synthesis of enantiomerically pure this compound is of significant interest. The most straightforward strategy is to begin with an already enantiomerically pure precursor. The use of L-phenylalanine as a starting material for the nitration reaction directly leads to the L-enantiomer of 4-nitrophenylalanine, as the nitration of the phenyl ring does not affect the stereocenter. researchgate.netprepchem.comnih.gov
When a synthesis results in a racemic mixture, chiral resolution becomes necessary. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers. mdpi.comrsc.org Polysaccharide-based CSPs are particularly effective for a broad range of compounds. rsc.org For instance, the enantiomers of racemic 4-nitropropranolol and 7-nitropropranolol have been efficiently separated by chiral HPLC, achieving high yields and enantiopurity (>98% ee). mdpi.com Crown ethers and cyclofructans are other examples of chiral selectors used in CSPs for the separation of enantiomers of various compounds, including those with free amino groups. nih.gov
Another effective method for resolving enantiomers is through the use of a chiral derivatizing agent (CDA) . The racemic mixture is reacted with a single enantiomer of a CDA to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by standard chromatographic techniques like reversed-phase HPLC. After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers. An example of such a reagent is (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE], which has been used to separate diastereomers of various amino compounds. researchgate.netresearchgate.net
Enzymatic methods provide an excellent green alternative for producing enantiomerically pure compounds. Transaminases, as mentioned earlier, can perform asymmetric synthesis of chiral amines from prochiral ketones with high enantiomeric excess (>99% ee). rsc.org They can also be used in kinetic resolutions of racemic amines. In a kinetic resolution, the enzyme selectively reacts with one enantiomer, leaving the other unreacted and thus allowing for their separation. rsc.org For example, a transaminase-catalyzed dynamic kinetic resolution using lysine (B10760008) as an amine donor has been employed to synthesize β-branched noncanonical arylalanines with high yields and selectivities. nih.gov
| Strategy | Description | Example | Reference(s) |
| Chiral Starting Material | Using an enantiomerically pure precursor | Nitration of L-phenylalanine to produce L-4-nitrophenylalanine. | researchgate.netprepchem.comnih.gov |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase | Resolution of nitropropranolol enantiomers on a Kromasil 5-Amycoat column. | mdpi.comrsc.orgcsfarmacie.cz |
| Chiral Derivatizing Agent | Formation and separation of diastereomers | Use of (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester [(S)-NIFE]. | researchgate.netresearchgate.net |
| Enzymatic Synthesis | Asymmetric synthesis or kinetic resolution using enzymes | Transaminase-mediated synthesis of chiral amines with >99% ee. | nih.govrsc.org |
Computational and Theoretical Investigations of Methyl 2 4 Nitrophenyl Amino Propanoate
Density Functional Theory (DFT) Calculations
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
There are no published studies detailing the electronic structure, HOMO-LUMO energy gap, and other quantum chemical descriptors for Methyl 2-[(4-nitrophenyl)amino]propanoate.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
MEP maps, which are crucial for predicting sites of electrophilic and nucleophilic attack, have not been calculated and reported for this specific compound.
Accurate Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
While experimental spectroscopic data may exist in certain contexts, theoretical predictions of NMR chemical shifts and vibrational frequencies using DFT methods for this compound are not found in the literature.
Conformational Analysis and Potential Energy Landscapes
Identification of Stable Conformers and Their Relative Energies
A systematic search for stable conformers and the calculation of their relative energies, which is fundamental to understanding the molecule's three-dimensional structure and flexibility, has not been performed or published.
Impact of Substituents and Solvent Effects on Conformational Preferences
Investigations into how the nitro group and the methyl propanoate group influence the conformational preferences of the molecule, and how these preferences might change in different solvents, remain to be conducted.
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for mapping the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed, quantitative picture of a reaction's progress can be developed. For a molecule like this compound, such studies would be crucial for optimizing synthetic routes and understanding its chemical stability.
The primary synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between an alanine (B10760859) methyl ester and a 4-halonitrobenzene (e.g., 4-fluoronitrobenzene). The aromatic ring, which is normally nucleophilic, becomes susceptible to attack by a nucleophile (the amine) because it is "activated" by the strongly electron-withdrawing nitro group (-NO₂) positioned para to the leaving group. wikipedia.org
Computational methods, particularly Density Functional Theory (DFT), are ideally suited to probe the mechanism of this transformation. nih.govresearchgate.net The SNAr reaction can proceed through either a concerted pathway or a two-step mechanism involving a distinct intermediate. nih.govrsc.org In the two-step pathway, the nucleophile adds to the carbon atom bearing the leaving group, temporarily breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The presence of the para-nitro group is critical for stabilizing the negative charge in this intermediate. wikipedia.org The subsequent, typically rapid, step is the elimination of the leaving group to restore aromaticity. masterorganicchemistry.com
A transition state analysis for this synthesis would involve:
Locating Stationary Points: Using DFT calculations, the geometries of the reactants (alanine methyl ester and 4-halonitrobenzene), the Meisenheimer intermediate, the transition states connecting them, and the final product would be optimized.
Calculating Activation Barriers: The energy difference between the reactants and the transition state(s) determines the activation energy (ΔG‡), which is directly related to the reaction rate. Computational studies on similar SNAr reactions show that the formation of the Meisenheimer complex is often the rate-determining step. masterorganicchemistry.com
Kinetic Isotope Effect (KIE) Prediction: Calculations can predict the KIE, which can be compared with experimental data to provide strong evidence for a proposed mechanism. For instance, a significant ¹²C/¹³C KIE at the carbon undergoing substitution would support a concerted mechanism or a rate-determining addition step. nih.gov
A hypothetical computational study might compare different leaving groups (F, Cl, Br). In SNAr reactions, the bond to the leaving group is not typically broken in the rate-determining step, leading to the unusual reactivity order F > Cl > Br > I, which could be verified by calculating the respective activation barriers. wikipedia.org
Table 1: Hypothetical DFT Study Parameters for Transition State Analysis
| Parameter | Specification | Purpose |
| Computational Method | Density Functional Theory (DFT) | To calculate electronic structure and energies of molecular systems with a good balance of accuracy and cost. |
| Functional | B3LYP or ωB97X-D | B3LYP is a common hybrid functional; ωB97X-D is good for systems with non-covalent interactions. mdpi.com |
| Basis Set | 6-311++G(d,p) or larger | Provides sufficient flexibility for an accurate description of the wavefunction and electron density. mdpi.com |
| Solvation Model | Polarizable Continuum Model (PCM) or SMD | To simulate the effect of the bulk solvent (e.g., DMSO, DMF) on the reaction energetics. nih.gov |
| Task | Transition State (TS) Optimization & Frequency | To locate the saddle point on the potential energy surface and confirm it with a single imaginary frequency. |
| Analysis | Intrinsic Reaction Coordinate (IRC) | To confirm that the located transition state connects the correct reactants and products/intermediates. researchgate.net |
Preserving the stereochemical integrity of the chiral α-carbon is a significant challenge in the synthesis and handling of amino acid derivatives. researchgate.net Racemization of N-aryl amino acid esters can occur, particularly under basic conditions. acs.orgscholaris.ca The accepted mechanism involves the abstraction of the acidic α-proton by a base to form a planar, resonance-stabilized carbanion intermediate. researchgate.netmdpi.com Reprotonation can then occur from either face, leading to a loss of enantiomeric purity.
Computational studies are essential for quantifying the likelihood of this process:
Modeling the Deprotonation Step: The reaction pathway for the base-catalyzed abstraction of the α-proton can be modeled. The transition state for this proton transfer would be located, and the activation energy calculated. A lower activation energy implies a greater susceptibility to racemization.
Analyzing Carbanion Stability: The stability of the resulting carbanion intermediate is key. The presence of the α-ester group and the N-aryl group helps to delocalize the negative charge, stabilizing the carbanion and facilitating its formation. Computational analysis, such as Natural Bond Orbital (NBO) analysis, can be used to study the charge distribution in this intermediate. researchgate.net
Investigating Starting Material vs. Product Racemization: Mechanistic studies on related N-arylations have shown that racemization often occurs in the amino acid ester starting material before the coupling reaction, rather than in the N-arylated product. acs.orgnih.gov Computational modeling could compare the activation energy for deprotonation of the starting alanine methyl ester versus the product, this compound, to predict which species is more prone to racemization under reaction conditions.
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations are excellent for studying reaction mechanisms, Molecular Dynamics (MD) simulations are better suited for exploring the conformational dynamics and intermolecular interactions of a molecule over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.govmdpi.com
An MD simulation of this compound would provide insight into its structural flexibility. The molecule possesses several rotatable bonds, including the N-Cα bond and the Cα-C(O) bond of the amino acid backbone, as well as the C(aryl)-N bond.
A typical MD simulation would involve:
Parameterization: Assigning a force field (e.g., GROMOS, AMBER, CHARMM) to describe the bonded and non-bonded interactions for the molecule. Parameters for the nitro-aryl-amino-ester linkage might need to be carefully validated or derived. nih.gov
Solvation: Placing the molecule in a simulated box of solvent molecules (e.g., water, methanol (B129727), or DMSO) to replicate condensed-phase conditions.
Simulation: Running the simulation for a sufficient time (nanoseconds to microseconds) to sample a representative range of molecular conformations.
Analysis of the resulting trajectory would reveal:
Dihedral Angle Distributions: Plotting the probability distributions for the key dihedral angles would show the preferred molecular conformations in solution.
Root-Mean-Square Fluctuation (RMSF): This analysis would highlight which parts of the molecule are most flexible. One would expect higher flexibility in the methyl ester group and potential rotational restriction around the C(aryl)-N bond.
Intramolecular Hydrogen Bonding: The simulation could reveal the presence and persistence of any intramolecular hydrogen bonds, for instance, between the N-H proton and an oxygen atom of the nitro or ester group, which could influence the molecule's preferred shape.
The interaction of a molecule with its solvent environment governs its solubility and can influence its reactivity and conformation. MD simulations explicitly model these interactions.
By analyzing the MD trajectory, one could:
Calculate the Radial Distribution Function (RDF): The RDF, g(r), for solvent atoms around specific sites on the solute molecule (e.g., the N-H proton, the nitro group oxygens, the ester carbonyl oxygen) would provide a detailed picture of the solvation shell. This reveals the strength and structure of hydrogen bonds and other dipole-dipole interactions between the solute and solvent.
Quantify Hydrogen Bonding: The simulation can be analyzed to determine the average number and lifetime of hydrogen bonds between this compound and surrounding solvent molecules. This is crucial for understanding its behavior in protic solvents.
Estimate Solvation Free Energy: Using advanced techniques like thermodynamic integration, the free energy of solvation can be calculated, providing a theoretical measure of the molecule's solubility in different solvents.
Table 2: Typical Setup for an MD Simulation Study
| Parameter | Specification | Purpose |
| Software | GROMACS, AMBER, NAMD | Widely used packages for performing classical molecular dynamics simulations. mdpi.com |
| Force Field | GROMOS54A7, AMBERff19SB, CHARMM36 | An empirical energy function to calculate the potential energy of the system. nih.gov |
| Solvent Model | SPC/E, TIP3P (for water); custom boxes for organic solvents | Explicit representation of solvent molecules for realistic environmental effects. |
| Simulation Time | 100 ns - 1 µs | To ensure adequate sampling of the conformational space and intermolecular dynamics. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. |
| Analysis Tools | VMD, GROMACS analysis suite | For visualizing trajectories and calculating properties like RMSF, RDF, and hydrogen bonds. mdpi.com |
Chemical Reactivity and Transformations of Methyl 2 4 Nitrophenyl Amino Propanoate
Reactions at the Ester Moiety
The ester group in Methyl 2-[(4-nitrophenyl)amino]propanoate is a key site for synthetic modification, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols.
Selective Hydrolysis to the Carboxylic Acid
The methyl ester of this compound can be selectively hydrolyzed to its corresponding carboxylic acid, 2-[(4-nitrophenyl)amino]propanoic acid. This transformation is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or lithium hydroxide in a mixture of water and an organic solvent such as methanol (B129727) or tetrahydrofuran, is a common method. The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidification in a separate step then furnishes the final carboxylic acid.
Table 1: Representative Conditions for Selective Hydrolysis
| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Product |
|---|---|---|---|---|
| Lithium Hydroxide (LiOH) | Tetrahydrofuran/Water | Room Temperature | 2-4 hours | 2-[(4-nitrophenyl)amino]propanoic acid |
| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | 1-3 hours | 2-[(4-nitrophenyl)amino]propanoic acid |
Transesterification Reactions with Diverse Alcohols
Transesterification is a fundamental process for converting one ester into another, and this compound can undergo this reaction with a variety of alcohols to yield different ester derivatives. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
In acid-catalyzed transesterification, a protic acid, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of the ester, increasing its reactivity towards nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess, serving as both the nucleophile and the solvent. youtube.com
Base-catalyzed transesterification typically employs an alkoxide base, such as sodium ethoxide when ethanol (B145695) is the desired alcohol. The alkoxide acts as a potent nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) group yields the new ester. This method is generally faster than the acid-catalyzed counterpart but requires anhydrous conditions to prevent competing hydrolysis reactions. A variety of catalysts, including inorganic salts like K₂HPO₄, have been shown to be effective for transesterification under mild conditions. organic-chemistry.org
Table 2: General Conditions for Transesterification with Ethanol
| Catalyst | Solvent | Temperature | Product |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Ethanol (excess) | Reflux | Ethyl 2-[(4-nitrophenyl)amino]propanoate |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temperature to Reflux | Ethyl 2-[(4-nitrophenyl)amino]propanoate |
Chemoselective Reduction to the Corresponding Alcohol
The chemoselective reduction of the ester functionality in this compound to the corresponding alcohol, 2-[(4-nitrophenyl)amino]propan-1-ol, presents a significant synthetic challenge. The primary difficulty lies in the presence of the nitro group, which is highly susceptible to reduction under many standard ester-reducing conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce both the ester and the nitro group. While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and generally does not reduce esters under standard conditions, its reactivity can be enhanced by additives or solvent choice. However, these enhanced conditions often lead to the reduction of the more easily reducible nitro group. The selective reduction of a ketone in the presence of an ester can be achieved with sodium borohydride, highlighting its chemoselectivity for more reactive carbonyls. youtube.com
Achieving the desired transformation of the ester to the alcohol while preserving the nitro group would necessitate the use of highly specific and chemoselective reducing agents or a protecting group strategy for the nitro functionality. To date, a direct, one-step chemoselective reduction of the ester group in this compound without affecting the nitro group has not been widely reported in the literature, underscoring the synthetic challenge posed by the competing reactivity of these two functional groups.
Transformations Involving the N-(4-nitrophenyl)amino Group
The N-(4-nitrophenyl)amino group offers two primary sites for chemical modification: the secondary amine and the nitro group. These transformations are crucial for the synthesis of a wide array of derivatives.
N-Alkylation and N-Acylation Reactions for Derivative Synthesis
The secondary amine in this compound can be readily functionalized through N-alkylation and N-acylation reactions.
N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This can be achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide for methylation) in the presence of a non-nucleophilic base such as sodium hydride or potassium carbonate. The base deprotonates the secondary amine, generating a more nucleophilic amide anion that subsequently displaces the halide from the alkylating agent.
N-Acylation introduces an acyl group to the nitrogen atom, forming an amide. This is typically accomplished by treating this compound with an acylating agent like an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) researchgate.net, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. The reaction is generally high-yielding and provides stable amide derivatives. For instance, Nα-selective acetylation of peptides can be achieved by carefully controlling the reaction conditions. nih.gov
Table 3: Representative Conditions for N-Alkylation and N-Acylation
| Reaction | Reagent | Base | Solvent | Product |
|---|---|---|---|---|
| N-Methylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Acetone | Methyl 2-[methyl(4-nitrophenyl)amino]propanoate |
Reduction of the Nitro Group to Amino or Hydroxylamine Functionalities
The reduction of the aromatic nitro group is a well-established and highly efficient transformation that can be performed chemoselectively in the presence of the ester functionality. The resulting amino group is a versatile handle for further synthetic elaborations.
A common and highly effective method for this reduction is catalytic hydrogenation . This involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). masterorganicchemistry.com This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature and atmospheric or slightly elevated pressure. The reaction is generally clean and provides the corresponding aniline, Methyl 2-[(4-aminophenyl)amino]propanoate, in high yield.
Alternatively, the nitro group can be reduced using various metal-based reducing agents in acidic or neutral media. Reagents such as iron powder in acetic acid, zinc dust in acetic acid, or tin(II) chloride (SnCl₂) in hydrochloric acid are effective for this transformation. These methods are often preferred in laboratory settings due to their simplicity and effectiveness. A particularly mild and selective method involves the use of sodium borohydride in combination with a transition metal salt like iron(II) chloride (FeCl₂), which has been shown to reduce aromatic nitro groups with high chemoselectivity in the presence of ester groups. d-nb.infothieme-connect.com
Under controlled conditions, it is also possible to achieve partial reduction of the nitro group to the corresponding hydroxylamine derivative, Methyl 2-{[4-(hydroxyamino)phenyl]amino}propanoate. This can be accomplished using reducing agents like zinc dust in the presence of ammonium (B1175870) chloride.
Table 4: Representative Conditions for Nitro Group Reduction
| Reagent/Catalyst | Solvent | Temperature | Product |
|---|---|---|---|
| H₂ / Pd/C (10%) | Methanol | Room Temperature | Methyl 2-[(4-aminophenyl)amino]propanoate |
| NaBH₄ / FeCl₂ | Methanol/Water | Room Temperature | Methyl 2-[(4-aminophenyl)amino]propanoate |
| Fe / Acetic Acid | Ethanol/Water | Reflux | Methyl 2-[(4-aminophenyl)amino]propanoate |
Protonation Equilibria and Basicity Studies
The basicity of this compound is centered on the lone pair of electrons of the secondary amino nitrogen. However, the availability of this lone pair for protonation is significantly diminished by the electronic effects exerted by the adjacent 4-nitrophenyl group. The nitro group is a powerful electron-withdrawing group, pulling electron density from the aromatic ring through both inductive and resonance effects. This electron deficiency is relayed to the amino nitrogen, reducing its electron density and, consequently, its ability to act as a Brønsted-Lowry base.
Table 1: Comparative Basicity of Selected Amines
| Compound | pKa of Conjugate Acid | Reason for Basicity Difference |
|---|---|---|
| Cyclohexylamine | ~10.6 | Alkyl group is electron-donating, increasing electron density on nitrogen. |
| Aniline | ~4.6 | Nitrogen lone pair is delocalized into the phenyl ring, decreasing basicity. |
| 4-Nitroaniline (B120555) | ~1.0 wikipedia.org | Strong electron-withdrawing nitro group significantly delocalizes the lone pair and destabilizes the conjugate acid. |
| This compound | Estimated ~1.0-2.0 | The 4-nitrophenyl group dominates, causing very low basicity similar to 4-nitroaniline. |
Oxidation Pathways of the Amino Nitrogen
The secondary amino nitrogen in N-aryl amino acid esters is susceptible to oxidation. Research into the oxidation of related N-aryl peptides and amino acid esters shows that these compounds can undergo oxidative coupling reactions. researchgate.netnih.gov For this compound, the amino nitrogen can be oxidized to form various products depending on the oxidant and reaction conditions.
A plausible pathway involves oxidation to an imine or a related keto-derivative at the α-carbon. For instance, biomimetic oxidation using ortho-quinone reagents has been shown to convert the N-terminal α-amine of proteins into an aldehyde or ketone handle. researchgate.net Such a transformation on this compound would yield a highly electrophilic intermediate. The electron-deficient nature of the N-aryl group may influence the reaction kinetics and the stability of the oxidized species.
Table 2: Potential Oxidation Reactions of the Amino Nitrogen
| Oxidizing Agent | Plausible Product | Reaction Type |
|---|---|---|
| Mild Oxidants (e.g., Quinones) | Methyl 2-(4-nitrophenylimino)propanoate | Dehydrogenation/Imine Formation |
| Strong Oxidants (e.g., Peroxy acids) | N-Nitroso or N-Nitro compounds | N-Oxidation |
Reactivity of the Chiral α-Carbon
The α-carbon in this compound is a stereocenter, and its reactivity is crucial for both stereoselective modifications and potential loss of stereochemical integrity through racemization.
Stereoselective Derivatization at the α-Position
While the derivatization of this compound itself is not extensively documented, methodologies developed for related N-aryl amino acid esters demonstrate that stereoselective reactions at the α-position are feasible. acs.orgnih.gov These reactions typically involve the generation of an enolate or an equivalent nucleophilic species by deprotonation of the α-proton, followed by reaction with an electrophile.
Maintaining stereochemical control is a significant challenge due to the potential for racemization of the planar enolate intermediate. However, the use of chiral auxiliaries, phase-transfer catalysts, or organocatalysts can direct the approach of the electrophile to one face of the enolate, leading to a high degree of stereoselectivity. acs.orgnih.gov Such strategies could be adapted for the stereoselective alkylation or acylation of this compound to synthesize complex, unnatural amino acid derivatives.
Table 3: Examples of Stereoselective Reactions on α-Amino Esters
| Reaction Type | Catalyst/Reagent | Outcome |
|---|---|---|
| Alkylation | Chiral Phase-Transfer Catalyst | Enantioselective C-C bond formation |
| Aldol (B89426) Addition | Chiral Lewis Acid or Base | Diastereo- and enantioselective synthesis of β-hydroxy-α-amino acids |
Epimerization and Racemization Pathways Under Various Conditions
The chiral integrity of this compound is particularly vulnerable to epimerization or racemization, especially under basic conditions. nih.gov The primary mechanism involves the abstraction of the acidic α-proton by a base to form a planar, achiral enolate intermediate. libretexts.org Subsequent reprotonation of this enolate can occur from either face with equal probability, leading to a racemic mixture of the (R) and (S) enantiomers. libretexts.org
The susceptibility to this process is significantly enhanced by the N-(4-nitrophenyl) substituent. The electron-withdrawing nature of this group increases the acidity of the α-proton, facilitating its removal by even weak bases. nih.gov Several factors influence the rate of racemization.
Table 4: Factors Promoting Epimerization/Racemization
| Factor | Influence on Racemization Rate | Mechanism |
|---|---|---|
| Increased Base Strength | Increases rate | Facilitates the abstraction of the α-proton. |
| Increased Temperature | Increases rate | Provides the necessary activation energy for proton abstraction. u-tokyo.ac.jp |
| Polar Solvents (e.g., DMF) | Increases rate | Can stabilize the charged enolate intermediate, favoring its formation. u-tokyo.ac.jp |
| Electron-Withdrawing Substituents | Increases rate | Stabilizes the negative charge on the enolate intermediate, making the α-proton more acidic. nih.gov |
Reactions of the Aromatic Nitrophenyl Ring
The reactivity of the aromatic ring is dictated by the powerful and opposing electronic influences of the nitro group and the amino substituent.
Electrophilic Aromatic Substitution (EAS) and Nucleophilic Aromatic Substitution (SNAr) Reactions
Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is strongly deactivated towards electrophilic attack. The nitro group is one of the most powerful deactivating groups, withdrawing electron density and destabilizing the positively charged Wheland intermediate formed during EAS. While the secondary amine is typically an activating, ortho-, para-directing group, its activating effect is negated by the attached electron-withdrawing propanoate moiety and completely overwhelmed by the deactivating nitro group. Therefore, typical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions are extremely difficult to achieve under standard conditions.
Nucleophilic Aromatic Substitution (SNAr): In stark contrast to its inertness towards electrophiles, the ring is highly activated for Nucleophilic Aromatic Substitution (SNAr). This reactivity requires two key features present in the molecule: a strong electron-withdrawing group (the nitro group) and a potential leaving group. While the parent compound lacks an inherent leaving group like a halide, the principle remains. The nitro group is exceptionally effective at stabilizing the negatively charged Meisenheimer complex intermediate that is crucial for the SNAr mechanism, especially when the nucleophilic attack occurs at the positions ortho or para to it. The industrial synthesis of 4-nitroaniline from 4-nitrochlorobenzene is a classic example of an SNAr reaction on this ring system. wikipedia.org If a derivative of this compound were synthesized with a leaving group (e.g., a halogen) at the position ortho to the nitro group, it would be highly susceptible to displacement by strong nucleophiles.
Table 5: Comparison of Aromatic Reactivity
| Reaction Type | Reactivity of the Nitrophenyl Ring | Reason |
|---|---|---|
| EAS | Highly Deactivated | The powerful electron-withdrawing nitro group destabilizes the cationic intermediate. |
| SNAr | Highly Activated (with a leaving group) | The nitro group stabilizes the anionic Meisenheimer complex intermediate. |
Palladium-Catalyzed Cross-Coupling Reactions on the Aromatic Ring
The functionalization of the aromatic ring of this compound through palladium-catalyzed cross-coupling reactions represents a powerful strategy for the synthesis of complex derivatives. The nitro group, traditionally considered a challenging substituent for direct cross-coupling, can now serve as a leaving group in various transformations, thanks to significant advancements in catalyst development. This section explores the potential application of several key palladium-catalyzed reactions for the modification of the 4-nitrophenyl moiety of the title compound.
The direct use of nitroarenes as electrophiles in cross-coupling reactions is an attractive and increasingly feasible synthetic route. acs.orgnih.govmdpi.com This approach is advantageous as nitroarenes are often readily available through nitration of aromatic compounds. mdpi.com The transformation typically involves the challenging oxidative addition of the palladium(0) catalyst into the carbon-nitro bond. nih.gov Specialized catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have been developed to facilitate this process. acs.org
While specific examples of palladium-catalyzed cross-coupling reactions on this compound are not extensively documented in the literature, the reactivity of structurally similar nitroarenes in these transformations provides a strong basis for predicting its behavior. The following subsections detail the application of Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions to nitroarenes, which are, in principle, applicable to the aromatic ring of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, typically between an aryl halide and an organoboron reagent. youtube.com Recent breakthroughs have extended the scope of this reaction to include nitroarenes as the electrophilic partner. mdpi.com In the context of this compound, a Suzuki-Miyaura reaction would involve the coupling of the 4-nitrophenyl group with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. youtube.com This would result in the substitution of the nitro group with the organic moiety from the boron reagent, yielding a biaryl product. The reaction is compatible with a wide range of functional groups, including esters and nitro groups, making it a viable method for the derivatization of the title compound. nih.gov
Research has shown that catalyst systems like Pd/BrettPhos are effective in promoting the Suzuki-Miyaura coupling of nitroarenes. acs.org The choice of ligand is crucial, as many common phosphine-based ligands have been found to be ineffective for this transformation. mdpi.com
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Nitroarenes
| Entry | Nitroarene | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Nitrobenzene | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 95 |
| 2 | 4-Nitroanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 91 |
| 3 | 1-Nitronaphthalene | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 85 |
| 4 | 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ / BrettPhos | K₃PO₄ | Toluene | 110 | 88 |
Data in this table is based on analogous reactions reported in the literature for representative nitroarenes and may not reflect the exact outcomes for this compound.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org The extension of the Heck reaction to use nitroarenes as electrophiles, known as the denitrative Heck reaction, allows for the alkenylation of the aromatic ring. For this compound, this would involve reacting it with an alkene in the presence of a palladium catalyst to introduce a vinyl group at the position of the nitro substituent.
The development of a Mizoroki-Heck reaction of nitroarenes with alkenes has been achieved using a Pd/BrettPhos catalyst system. researchgate.net This method has been shown to be applicable to both nitroarenes and nitroheteroarenes. researchgate.net The reaction conditions, such as the choice of base and solvent, are critical for achieving high yields and selectivity. researchgate.net
Table 2: Examples of Palladium-Catalyzed Heck Reaction of Nitroarenes
| Entry | Nitroarene | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Nitrobenzene | Styrene | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 130 | 85 |
| 2 | 4-Nitroacetophenone | n-Butyl acrylate | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 130 | 78 |
| 3 | 4-Nitrotoluene | Styrene | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 130 | 82 |
| 4 | 2-Nitropyridine | n-Butyl acrylate | Pd(OAc)₂ / BrettPhos | Cs₂CO₃ | Dioxane | 130 | 75 |
Data in this table is based on analogous reactions reported in the literature for representative nitroarenes and may not reflect the exact outcomes for this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine. wikipedia.org More recently, methods have been developed for the Buchwald-Hartwig-type coupling using nitroarenes as the electrophile. nih.govrsc.org This denitrative amination allows for the introduction of a new amino group in place of the nitro group.
For this compound, a denitrative Buchwald-Hartwig amination would enable the synthesis of N,N'-disubstituted p-phenylenediamine (B122844) derivatives. The reaction would involve treating the title compound with a primary or secondary amine in the presence of a suitable palladium catalyst and a base. The success of this transformation is highly dependent on the catalyst system, with specific ligands being required to facilitate the C-N bond formation. beilstein-journals.org A domino reduction C-N cross-coupling of nitro compounds with aryl halides has also been reported using a Ni/Pd bimetallic catalyst. nih.gov
Table 3: Examples of Palladium-Catalyzed Buchwald-Hartwig Amination of Nitroarenes
| Entry | Nitroarene | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Nitrobenzene | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 85 |
| 2 | 4-Nitrotoluene | Aniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 78 |
| 3 | 1-Nitronaphthalene | Piperidine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 82 |
| 4 | 4-Nitroanisole | Benzylamine | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 110 | 80 |
Data in this table is based on analogous reactions reported in the literature for representative nitroarenes and may not reflect the exact outcomes for this compound.
Advanced Chemical Applications of Methyl 2 4 Nitrophenyl Amino Propanoate and Its Derivatives
Role as Chiral Building Blocks in Complex Molecule Synthesis
Methyl 2-[(4-nitrophenyl)amino]propanoate, a chiral compound, serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its chirality is a key feature, allowing for the construction of enantiomerically pure or enriched target molecules, which is crucial in fields like medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring provides a site for further chemical transformations, enhancing its versatility as a building block.
Precursors for Heterocyclic Compounds and Non-Natural Amino Acids
The structure of this compound lends itself to the synthesis of various heterocyclic compounds. The amino and ester functionalities can participate in cyclization reactions to form rings containing nitrogen and potentially other heteroatoms. For instance, the nitro group can be reduced to an amine, which can then be involved in intramolecular condensation reactions to form benzodiazepines or other nitrogen-containing heterocycles.
Furthermore, this compound is a direct precursor for the synthesis of non-natural amino acids. The existing α-amino acid framework can be modified in several ways. The ester can be hydrolyzed to the corresponding carboxylic acid, and the nitro group can be transformed into a wide array of other functional groups. These modifications lead to the creation of amino acids with side chains not found in nature, which are valuable tools for peptide and protein engineering, as well as for the development of novel pharmaceuticals.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The chirality inherent in this compound makes it an attractive starting point for the synthesis of chiral ligands. These ligands are essential components of metal catalysts used in asymmetric catalysis, a field focused on the selective synthesis of one enantiomer of a chiral product. The amino group can be functionalized to create bidentate or multidentate ligands that can coordinate with a metal center. The stereochemistry of the final ligand, derived from the starting material, can effectively control the stereochemical outcome of a catalytic reaction.
Potential Applications in Materials Science and Polymer Chemistry
The unique combination of chirality and a modifiable aromatic ring in this compound opens up possibilities for its use in the development of advanced materials.
Incorporation into Chiral Polymers for Optical or Sensing Applications
This compound can be converted into a monomer and subsequently polymerized to create chiral polymers. These polymers can exhibit interesting optical properties, such as chiroptical activity, which can be exploited in applications like chiral recognition and separation, as well as in the fabrication of specialized optical films and filters. The nitroaromatic moiety can also impart specific electronic properties, making these polymers potentially useful as sensors for detecting certain analytes through changes in their optical or electronic signals.
Exploration in Supramolecular Chemistry for Self-Assembly Studies
The functional groups present in this compound, including the amino, ester, and nitro groups, can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are the driving forces behind self-assembly processes in supramolecular chemistry. By designing and synthesizing derivatives of this compound, researchers can study how molecular structure dictates the formation of well-defined, higher-order structures. These self-assembled architectures could have applications in areas like drug delivery, nanotechnology, and the development of "smart" materials.
Development of Novel Catalysts and Chemical Reagents
Beyond its role in ligand synthesis, derivatives of this compound can be developed into novel organocatalysts or specialized chemical reagents. The amino group, for instance, can be part of a catalyst's active site, promoting specific chemical transformations. The electronic nature of the nitrophenyl group can be tuned to influence the reactivity and selectivity of these catalysts. As a reagent, its specific chemical properties can be harnessed for particular synthetic transformations, such as in derivatization reactions or as a chiral resolving agent.
Use in Organocatalysis or as Ligands in Metal-Catalyzed Reactions
While direct studies detailing the use of this compound as an organocatalyst or a ligand in metal-catalyzed reactions are not extensively documented, its structural motifs are archetypal of those found in highly successful catalysts. Amino acid esters are recognized as versatile platforms in asymmetric synthesis. mpg.de The field of organocatalysis, for instance, has seen the successful application of amino acids and their derivatives, such as proline and its esters, to catalyze a variety of asymmetric transformations, including aldol (B89426) and Mannich reactions. A novel binaphthyl-based amino acid has been designed and demonstrated to be a robust catalyst for direct asymmetric aldol reactions, in some cases surpassing the performance of proline. nih.gov
The potential for this compound to act as a ligand in metal-catalyzed reactions is significant. The nitrogen atom of the amino group and the carbonyl oxygen of the ester can act as a bidentate chelate, coordinating to a metal center. This coordination can create a defined chiral environment around the metal, enabling enantioselective catalysis. The electronic properties of the ligand are crucial, and the presence of the 4-nitrophenyl group, a strong electron-withdrawing group, would significantly modulate the electronic density at the metal center. This can influence the reactivity and selectivity of the catalytic system. For example, cobalt-catalyzed enantioselective reactions have been developed for the synthesis of chiral α-tertiary amino esters. dicp.ac.cn Such protocols could potentially be adapted, using ligands derived from this compound to control stereoselectivity.
Design of Chiral Auxiliaries Based on the Compound's Structure
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org Amino acids and their derivatives are a prominent class of chiral auxiliaries due to their natural abundance, low cost, and robust performance. researchgate.net The general strategy involves attaching the auxiliary to a molecule, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product. sigmaaldrich.com
The structure of this compound is well-suited for its development as a chiral auxiliary. The amino group provides a convenient handle for attachment to a substrate, for instance, by forming an amide bond with a carboxylic acid. The chirality resides at the α-carbon of the original alanine (B10760859) framework. The steric bulk and electronic nature of the N-(4-nitrophenyl) group would play a critical role in directing the approach of incoming reagents, thereby controlling the stereoselectivity of reactions at a nearby prochiral center.
Numerous chiral auxiliaries have been developed from amino acids, including oxazolidinones and pseudoephedrine amides, which create a rigid conformational environment to ensure high diastereoselectivity in reactions like alkylations and aldol additions. wikipedia.org For example, the alkylation of chiral glycine (B1666218) derivatives using an axially chiral BINOL auxiliary has been shown to produce uncommon R-amino acids with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Following this principle, this compound could be N-acylated, and the resulting α-proton could be removed to form a chiral enolate. The subsequent reaction of this enolate with an electrophile would be facially biased by the chiral auxiliary, leading to the formation of one diastereomer in preference to the other. Subsequent removal of the auxiliary group would then yield an enantiomerically enriched product.
Chemo-Sensor and Advanced Detection System Applications
The chromophoric 4-nitrophenyl group and the potential metal-binding sites within this compound make it and its derivatives promising candidates for the development of chemo-sensors. These sensors can signal the presence of specific analytes through observable changes, such as color or fluorescence.
Development of Sensing Probes for Specific Analytes (e.g., metal ions, small molecules)
The design of chemo-sensors often involves integrating a signaling unit (chromophore or fluorophore) with a binding site selective for a target analyte. In this compound, the nitrophenyl group can act as the signaling unit, while the amino ester portion can serve as the binding site.
A closely related compound, methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate, which contains both -OH and -NH binding sites and a nitrophenyl signaling unit, has been successfully developed as a colorimetric chemo-sensor. researchgate.net This sensor demonstrated a distinct, naked-eye detectable color change from colorless to light yellow specifically in the presence of dihydrogen phosphate (B84403) (H₂PO₄⁻) and acetate (B1210297) (AcO⁻) anions, while other anions like sulfate (B86663) and nitrate (B79036) induced no color change. researchgate.net The interaction is monitored by UV-Vis absorption spectroscopy, which reveals characteristic spectral changes upon anion binding. researchgate.net
The principle of fluorescence quenching is another common mechanism for detection. Aromatic amines and nitroaromatic compounds are key components in many fluorescent sensor systems. nih.govacs.org For instance, metal tungstate (B81510) nanoparticles have been investigated as fluorescent materials for the detection of p-nitroaniline (p-NA), a structural component of the title compound. nih.gov These sensors exhibit a decrease in fluorescence intensity upon interaction with p-NA, with detection limits in the nanomolar range. nih.gov Similarly, amphiphilic pyrene (B120774) derivatives containing hydroxyl and amino groups have been shown to selectively sense Cu²⁺ ions through a chelation-induced charge-transfer process. nih.gov
Given these precedents, derivatives of this compound could be designed to act as selective sensors. The amino and ester groups could form a chelation site for specific metal ions, and the binding event could be transduced into a change in the absorption or fluorescence properties of the 4-nitrophenyl moiety.
Interactive Data Table: Performance of a Related Anion Sensor
The following table summarizes the selectivity of a colorimetric sensor based on a structure analogous to this compound, demonstrating its response to various anions. researchgate.net
| Analyte (Anion) | Observed Color Change | Detection Method |
| H₂PO₄⁻ | Colorless to Light Yellow | Naked-eye, UV-Vis Spectroscopy |
| AcO⁻ | Colorless to Light Yellow | Naked-eye, UV-Vis Spectroscopy |
| SO₄²⁻ | No Change Detected | UV-Vis Spectroscopy |
| NO₃⁻ | No Change Detected | UV-Vis Spectroscopy |
| ClO₄⁻ | No Change Detected | UV-Vis Spectroscopy |
Interactive Data Table: Detection Limits of Nanoparticle-Based p-Nitroaniline Sensors
This table shows the limit of detection (LOD) for p-nitroaniline using different metal tungstate nanoparticle sensors, highlighting the high sensitivity achievable. nih.gov
| Sensor Material | Limit of Detection (LOD) for p-NA |
| ZnWO₄ | 1.93 x 10⁻⁸ M |
| NiWO₄ | 2.17 x 10⁻⁸ M |
| ZnNiWO₄ | 2.98 x 10⁻⁸ M |
Future Research Directions and Emerging Opportunities for Methyl 2 4 Nitrophenyl Amino Propanoate Research
Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Reactivity
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, moving from traditional trial-and-error methodologies to predictive and optimized processes. For Methyl 2-[(4-nitrophenyl)amino]propanoate, these computational tools offer significant opportunities.
Reactivity and Condition Optimization: Machine learning models are increasingly used to predict the outcomes of chemical reactions, including yield and selectivity, with high accuracy. researchgate.netresearchgate.net For the synthesis of N-aryl amino esters like this compound, ML algorithms can optimize reaction conditions such as catalyst, solvent, temperature, and base with minimal experimental effort. beilstein-journals.orgnih.gov This is particularly valuable for complex transformations where multiple parameters interact. Multitask Bayesian optimization, for instance, can leverage data from previous reaction optimizations to accelerate the process for new substrates. nih.gov Deep learning models can also predict sequence-specific events in stepwise syntheses, such as peptide synthesis, which could be adapted for creating oligomers or polymers from amino ester building blocks. nih.gov
| AI/ML Application Area | Potential Impact on this compound Research | Key Technologies |
| Retrosynthesis Planning | Discovery of novel, more efficient synthetic routes. | Graph-based neural networks, expert systems. acs.orgnih.gov |
| Reaction Outcome Prediction | Accurate forecasting of reaction yields and byproducts. | Deep learning, random forest models. researchgate.netresearchgate.net |
| Condition Optimization | Rapid identification of optimal reaction parameters for synthesis and derivatization. | Bayesian optimization, active learning. beilstein-journals.orgnih.govnih.gov |
| In Silico Screening | Virtual screening of derivatives for desired chemical properties. | Quantitative Structure-Activity Relationship (QSAR) models. |
Development of Photo- and Electrocatalytic Methodologies for Derivatization
Modern synthetic chemistry is increasingly turning to photo- and electrocatalysis to drive reactions under mild conditions, offering sustainable alternatives to traditional thermal methods. These techniques open up new avenues for the derivatization of this compound.
Photocatalytic Derivatization: Visible-light photocatalysis can enable a wide range of transformations on and around the this compound scaffold. princeton.edu For instance, photocatalytic methods are highly effective for C-N bond formation, which could be used to synthesize analogs with different aryl or alkyl substituents on the nitrogen atom. rsc.orgresearchgate.netpolyu.edu.hk The nitroaromatic moiety is also reactive under photocatalytic conditions; its reduction to an amino group can be achieved selectively, providing a handle for further functionalization. dss.go.thresearchgate.net Furthermore, photocatalysis can facilitate C-H activation, allowing for the direct functionalization of the aromatic ring or the propanoate backbone. acs.org
Electrocatalytic Synthesis and Modification: Electrosynthesis offers a reagent-free method for driving redox reactions. For N-aryl amino esters, electrochemical methods can be employed for their synthesis via C-C and C-N bond-forming reactions. nih.gov For example, the electrochemical carboxylation of related imines using CO2 presents a green route to N-substituted amino acids. nih.gov Anodic decarboxylation is another powerful electrochemical tool for generating reactive intermediates that can undergo further transformations, providing access to unnatural amino acid derivatives. nih.govacs.orgresearchgate.net This could be applied to derivatives of this compound to create novel molecular structures.
| Catalytic Method | Potential Derivatization Reaction | Advantages |
| Photocatalysis | C-H arylation of the nitrophenyl ring. | Mild reaction conditions, high functional group tolerance. acs.org |
| Photocatalysis | Selective reduction of the nitro group. | Avoids harsh reducing agents. dss.go.th |
| Electrocatalysis | Synthesis of N-aryl amino acids via CO2 fixation. | Utilizes a renewable C1 source. nih.gov |
| Electrocatalysis | Decarboxylative functionalization of derivatives. | Generation of unique reactive intermediates. nih.govacs.org |
Exploration of Sustainable and Circular Economy Approaches in its Synthesis and Transformations
The principles of green chemistry and the circular economy are becoming integral to chemical manufacturing, aiming to minimize waste and maximize resource efficiency.
Green Synthesis Routes: The development of synthetic methods for this compound that utilize greener solvents, catalysts, and reagents is a key research direction. For example, using dimethyl carbonate (DMC) as both a reagent and solvent offers a sustainable approach for the methylation of amino acids. rsc.org The catalytic hydrogenation of amino acids under acidic conditions represents a milder reduction method compared to traditional approaches. rsc.org
Circular Economy Principles: Applying circular economy concepts involves designing processes where waste streams are valorized. researchgate.netresearchgate.netaston.ac.uk In the context of amino acid production, electrolyte residues from fermentation and purification processes can be recycled and reused. nih.gov For the synthesis of this compound, this could involve designing a process where byproducts from one step serve as inputs for another, or where solvents and catalysts are efficiently recovered and reused. researchgate.net Synthetic biology also offers pathways to a circular bioeconomy by engineering microorganisms to produce valuable chemicals from waste feedstocks. acs.org
Unexplored Chemical Transformations and Rearrangement Reactions
While the core structure of this compound is relatively simple, it holds potential for a variety of unexplored chemical transformations and rearrangements, leading to novel molecular architectures.
Advanced N-Arylation and Functionalization: While methods for N-arylation of amino acid esters exist, exploring new catalysts and reaction conditions can lead to more general and efficient syntheses with minimal racemization. researchgate.netnih.gov The development of methods using more readily available arylating agents like aryl chlorides would be a significant advancement. The nitro group itself is a versatile functional handle. Its reduction to an amine, followed by diazotization, opens up a plethora of Sandmeyer-type reactions to introduce a wide range of substituents on the aromatic ring. The resulting amino group can also be used to construct heterocyclic systems.
Novel Rearrangements: The N-aryl amino ester backbone could potentially undergo novel rearrangement reactions under specific catalytic or thermal conditions. Investigating its behavior in the presence of Lewis or Brønsted acids, or under photochemical stimulation, could lead to unexpected and synthetically useful molecular scaffolds.
High-Throughput Screening for Novel Chemical Applications (excluding biological/clinical)
High-throughput screening (HTS) is a powerful tool for the rapid discovery of new applications for existing molecules. nih.govazolifesciences.com By testing a compound against a large and diverse set of assays, its potential in various chemical domains can be quickly assessed.
Catalyst and Ligand Discovery: A library of derivatives of this compound could be screened for catalytic activity in various organic transformations. The N-aryl amino ester motif is a potential scaffold for chiral ligands in asymmetric catalysis. rsc.org HTS can rapidly evaluate the effectiveness of these potential ligands in a range of reactions. youtube.com
Materials Science Applications: The properties of the nitrophenyl group suggest potential applications in materials science. For example, nitroaromatic compounds can have interesting optical and electronic properties. A library of derivatives could be screened for applications such as organic light-emitting diodes (OLEDs), nonlinear optical materials, or as components in functional polymers. european-coatings.com HTS can also be used to screen for functional substitutes for existing chemicals, potentially identifying greener alternatives. nih.gov
| Screening Application | Potential Role of this compound Derivatives | Screening Methodology |
| Asymmetric Catalysis | As chiral ligands for metal catalysts. | Parallel reaction screening with various metal precursors and substrates. rsc.orgyoutube.com |
| Polymer Chemistry | As monomers for functional polyamides or polyesters. | Polymerization reactions under various conditions, followed by characterization of material properties. european-coatings.com |
| Organic Electronics | As components in organic electronic devices. | Measurement of photophysical and electronic properties in thin films or devices. |
| Functional Dyes | As precursors to azo dyes with specific colorimetric properties. | Diazotization and coupling reactions with various aromatic partners. |
Q & A
Q. What are the key synthetic routes for preparing Methyl 2-[(4-nitrophenyl)amino]propanoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or coupling reaction between 4-nitroaniline derivatives and a methyl propanoate precursor. For example:
- Step 1: React 4-nitroaniline with methyl 2-bromopropanoate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) at 60–80°C .
- Step 2: Optimize reaction time (12–24 hours) and stoichiometry (1:1.2 molar ratio of aniline to ester) to maximize yield.
- Step 3: Purify via column chromatography using ethyl acetate/hexane (3:7) as the eluent .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ion peak [M+H]⁺ at m/z 253.2 (C₁₁H₁₃N₂O₄⁺) .
Advanced Research Questions
Q. How does the electronic nature of the 4-nitrophenyl group influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The nitro group (-NO₂) is a strong electron-withdrawing group, which:
- Activates the aromatic ring for electrophilic substitution at the meta position.
- Deactivates the amino group by resonance, reducing its nucleophilicity. This requires careful pH control (e.g., buffered conditions at pH 7–8) to enhance amine reactivity in coupling reactions .
Experimental Validation:
- Compare reaction rates with analogs (e.g., 4-methylphenyl vs. 4-nitrophenyl) using kinetic studies (UV-Vis monitoring at λ = 400 nm for nitro group absorption) .
Q. What strategies can be employed to resolve enantiomers of this compound, and how is chiral purity assessed?
Methodological Answer:
- Chiral Resolution:
- Assessment:
Q. How can computational chemistry predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential). The nitro group may form hydrogen bonds with active-site residues like Arg120 .
- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values for nitro groups) with bioactivity data (IC₅₀ values from enzyme inhibition assays) .
Q. Data Contradiction Analysis
Q. Discrepancies in reported hydrolysis rates of this compound under acidic vs. basic conditions: How to reconcile?
Methodological Answer:
- Acidic Hydrolysis (HCl, 6M): Leads to partial decomposition of the nitro group, complicating yield calculations .
- Basic Hydrolysis (NaOH, 1M): Produces stable carboxylate intermediates but may require neutralization (pH 7) to isolate the free acid .
- Resolution: Use LC-MS to track intermediates and optimize conditions for specific products. For example, basic hydrolysis at 50°C for 2 hours maximizes carboxylate formation without nitro group degradation .
Q. Methodological Best Practices
Q. What precautions are critical when handling this compound in biological assays?
Methodological Answer:
- Toxicity Mitigation: Use PPE (gloves, goggles) due to potential irritancy (H315/H319) .
- Solubility Optimization: Prepare stock solutions in DMSO (50 mM) and dilute in assay buffer (e.g., PBS) to avoid precipitation .
- Stability Testing: Store at -20°C under argon; monitor degradation via HPLC every 3 months .
Q. Advanced Applications in Drug Discovery
Q. How can this compound serve as a precursor for anticancer agents?
Methodological Answer:
- Functionalization: Introduce sulfonamide or urea moieties at the amino group to enhance DNA intercalation .
- In Vitro Testing: Evaluate cytotoxicity against HeLa cells using MTT assays. EC₅₀ values <10 μM indicate promising leads .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
